REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OC)OC)=[C:4]([CH3:15])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]2[O:8][CH:9]=[CH:10][C:6]=2[CH:7]=1
|
Name
|
Polyphosphoric acid
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OCC(OC)OC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the supernatant organic layer decanted off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC (2% ethyl acetatein-hexane)
|
Type
|
CUSTOM
|
Details
|
gave 5-bromo-7-methyl-benzofaran as a colourless oil (2.77 g)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C2=C(C=CO2)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |